Concanamycin F

Description

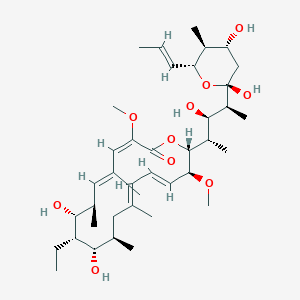

Structure

3D Structure

Properties

IUPAC Name |

(3E,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20+/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZXLMPHTZVKJN-STTJUCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C\C(=C\[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H64O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869013 | |

| Record name | Concanamycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

692.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144539-92-4 | |

| Record name | Concanamycin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144539924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Concanamycin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Concanamycin F from Streptomyces species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin F, a potent vacuolar H+-ATPase (V-ATPase) inhibitor, belongs to the plecomacrolide family of antibiotics. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Concanamycin F from its natural source, Streptomyces species. The document details the experimental protocols for the fermentation of the producing microorganism, extraction, and purification of the compound. Furthermore, it presents a comprehensive summary of the spectroscopic data essential for its structural elucidation and discusses its mechanism of action as a V-ATPase inhibitor with illustrative signaling pathway diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, drug discovery, and cell biology.

Introduction

The Streptomyces genus of actinobacteria is a prolific source of a vast array of bioactive secondary metabolites, including many clinically important antibiotics.[1] The concanamycins are a group of 18-membered macrolide antibiotics that have garnered significant interest due to their potent biological activities. Concanamycin F, along with its analogs Concanamycins D, E, and G, was first reported in 1992 from the mycelium of Streptomyces sp. A1509.[2][3] Like other members of its class, Concanamycin F is a highly specific inhibitor of V-type H+-ATPases, enzymes crucial for the acidification of intracellular organelles in eukaryotic cells.[4] This inhibitory action disrupts various cellular processes, including endocytosis, lysosomal degradation, and protein trafficking, making it a valuable tool for studying these pathways and a potential lead compound for therapeutic development.

Fermentation of Streptomyces sp. A1509

The production of Concanamycin F is achieved through the cultivation of the producing strain, Streptomyces sp. A1509, under specific fermentation conditions. While the exact medium composition for the original isolation has not been detailed, a general understanding of optimal conditions for Streptomyces fermentation for antibiotic production can be applied.

Culture Media and Conditions

A variety of media have been developed to support the growth and secondary metabolite production of Streptomyces species. A typical production medium would include a carbon source, a nitrogen source, and essential mineral salts.

Table 1: Representative Fermentation Media for Streptomyces Species

| Component | Concentration (g/L) | Role |

| Soluble Starch | 20 | Carbon Source |

| Glucose | 10 | Carbon Source |

| Peptone | 5 | Nitrogen Source |

| Yeast Extract | 5 | Nitrogen & Growth Factors |

| K2HPO4 | 1 | Phosphate Source |

| MgSO4·7H2O | 0.5 | Mineral Source |

| FeSO4·7H2O | 0.01 | Trace Mineral |

The fermentation is typically carried out in a submerged culture in shake flasks or fermenters. The optimal physical parameters for growth and antibiotic production are crucial and generally fall within the following ranges:

Table 2: Typical Fermentation Parameters for Streptomyces Species

| Parameter | Optimal Range |

| Temperature | 28-32°C |

| pH | 7.0-7.5 |

| Incubation Time | 7-14 days |

| Agitation | 150-250 rpm |

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with a spore suspension or a vegetative mycelial fragment of Streptomyces sp. A1509. The seed culture is incubated at 28°C for 48-72 hours with shaking.

-

Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).

-

Incubation: The production culture is incubated under the optimized conditions (see Table 2) for the predetermined duration to allow for maximal production of Concanamycin F.

-

Monitoring: The fermentation progress can be monitored by measuring biomass, pH, and the concentration of the target compound at regular intervals using analytical techniques like HPLC.

Isolation and Purification of Concanamycin F

The isolation of Concanamycin F from the fermentation broth of Streptomyces sp. A1509 involves a multi-step process that includes extraction and chromatographic purification.[2][3]

Extraction

Concanamycin F is an intracellular product, primarily located within the mycelium of the bacteria.

-

Harvesting: The mycelium is separated from the culture broth by centrifugation or filtration.

-

Solvent Extraction: The harvested mycelium is extracted with an organic solvent such as methanol or acetone. This process is typically repeated multiple times to ensure complete extraction of the compound.

-

Concentration: The solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is a complex mixture of various metabolites, requiring further purification to isolate Concanamycin F.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by thin-layer chromatography (TLC) or HPLC to identify those containing Concanamycin F.

-

High-Performance Liquid Chromatography (HPLC): The fractions enriched with Concanamycin F are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape.

Experimental Workflow: Isolation and Purification

Caption: Workflow for the isolation and purification of Concanamycin F.

Structural Elucidation and Physicochemical Properties

Table 3: Physicochemical Properties of Concanamycin F

| Property | Value |

| Molecular Formula | C39H64O10 |

| Molecular Weight | 692.9 g/mol |

| Appearance | Colorless oil or white powder |

Table 4: Representative ¹H and ¹³C NMR Data for a Concanamycin Analog (Concanamycin H in CDCl₃) [5]

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 165.8 | - |

| 2 | 139.6 | - |

| 3 | 130.7 | 6.43 (s) |

| 4 | 132.8 | - |

| 4a | 14.2 | 1.99 (br s) |

| 5 | 132.5 | 5.37 (d, 10.0) |

| 6 | 34.5 | 2.74 (m) |

| 7 | 74.7 | 3.83 (dd, 8.0, 2.5) |

| 8 | 44.4 | 1.68 (m) |

| 8a | 22.7 | 1.29 (m) |

| 8b | 11.6 | 0.89 (t, 7.4) |

| 9 | 79.6 | 3.22 (br d, 11.0) |

| 10 | 31.8 | 2.19 (m) |

| 10a | 21.0 | 1.06 (d, 6.8) |

| 11 | 79.3 | 3.86 (d, 10.0) |

| 12 | 142.5 | - |

| 13 | 123.3 | 5.79 (br d, 10.5) |

| 14 | 134.1 | 6.13 (dd, 15.1, 10.5) |

| 15 | 127.4 | 5.23 (dd, 15.1, 8.8) |

| 16 | 85.0 | 3.82 (d, 8.8) |

| 16a | 55.7 | 3.23 (s) |

| 17 | 75.3 | 5.15 (dd, 8.8, 1.5) |

| 18 | 37.9 | 2.11 (dqd, 9.0, 7.0, 1.5) |

| 19 | 34.0 | 1.68 (m) |

| 20 | 42.1 | 2.58 (qd, 7.1, 3.8) |

| 20a | 10.1 | 1.20 (d, 7.0) |

| 21 | 203.1 | - |

| 22 | 129.1 | 6.26 (dd, 15.8, 0.9) |

| 23 | 148.7 | 6.84 (dd, 15.8, 7.7) |

| 24 | 42.8 | 2.40 (m) |

| 24a | 15.4 | 0.99 (d, 7.0) |

| 25 | 76.2 | 3.91 (t, 7.0) |

| 26 | 131.7 | 5.44 (ddq, 15.5, 7.0, 1.5) |

| 27 | 128.9 | 5.68 (ddq, 15.5, 6.5) |

| 28 | 17.8 | 1.71 (dd, 6.5, 1.5) |

High-Resolution Mass Spectrometry (HR-MS): The exact mass of the molecule is determined by HR-MS, which provides crucial information for confirming the elemental composition. For Concanamycin H, the observed [M+Na]⁺ ion was at m/z 697.4279, consistent with the calculated mass for C39H64O10Na.[5] A similar analysis would be performed for Concanamycin F.

Mechanism of Action: Inhibition of Vacuolar H+-ATPase

Concanamycin F exerts its biological effects by specifically inhibiting the vacuolar H+-ATPase (V-ATPase). This enzyme is a multi-subunit proton pump responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus.

The V-ATPase is composed of two main domains: the V1 domain, which is responsible for ATP hydrolysis, and the V0 domain, which forms the proton channel across the membrane. Concanamycins bind to the c-subunit of the V0 domain, which is a key component of the proton pore.[4] This binding event is thought to interfere with the rotation of the c-ring, thereby blocking the translocation of protons.

The inhibition of V-ATPase leads to a cascade of downstream effects due to the disruption of pH gradients in cellular organelles. This can impact a variety of signaling pathways.

Caption: Signaling pathway illustrating the mechanism of action of Concanamycin F.

Conclusion

Concanamycin F, a natural product isolated from Streptomyces sp. A1509, is a valuable research tool for studying cellular processes dependent on organellar acidification. This technical guide has provided a comprehensive overview of its discovery, the methodologies for its production and purification, and its mechanism of action as a potent V-ATPase inhibitor. The detailed experimental protocols and compiled data serve as a foundational resource for researchers aiming to work with this and related compounds. Further investigation into the therapeutic potential of Concanamycin F and its analogs is warranted, given its profound effects on fundamental cellular pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. ISOLATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF CONCANAMYCINS AS INHIBITORS OF LYSOSOMAL ACIDIFICATION [jstage.jst.go.jp]

- 3. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Concanamycin F: A Technical Guide to its Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanamycin F is a potent macrolide antibiotic belonging to the concanamycin family, a group of natural products isolated from Streptomyces species.[1][2] Like other members of its class, Concanamycin F exhibits a range of biological activities, including antifungal, antiviral, immunosuppressive, and cytotoxic effects.[3] Its primary mechanism of action is the specific and potent inhibition of vacuolar-type H+-ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles.[3][4] This detailed technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Concanamycin F, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

Concanamycin F is a complex macrolide characterized by an 18-membered lactone ring.[2] Its chemical structure is closely related to other concanamycins, such as the more extensively studied Concanamycin A.

Table 1: Physicochemical Properties of Concanamycin F

| Property | Value | Reference |

| Molecular Formula | C39H64O10 | [1][3] |

| Molecular Weight | 692.92 g/mol | [3] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available for Concanamycin F specifically. Concanamycin A is soluble in DMSO, methanol, and ethanol, with poor water solubility.[5][6] | [5][6] |

| CAS Number | 144539-92-4 | [1] |

Biological Activity and Mechanism of Action

The primary biological target of Concanamycin F is the vacuolar-type H+-ATPase (V-ATPase).[3][4] V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. The inhibition of V-ATPase disrupts these essential cellular processes.

V-ATPase Inhibition

Concanamycin F is a highly potent inhibitor of V-ATPase, with a reported inhibitory constant (Ki) in the nanomolar range (Ki = 0.02 nM).[3] This inhibition is highly specific, with significantly lower activity against other types of ATPases, such as F-type and P-type ATPases. The structure-activity relationship studies of the concanamycin family indicate that both the 18-membered macrolide ring and the 6-membered hemiketal ring are crucial for the potent inhibitory activity.[2]

Downstream Cellular Effects

The inhibition of V-ATPase by Concanamycin F leads to a cascade of downstream cellular effects, including:

-

Inhibition of Lysosomal Acidification: By blocking proton pumping into lysosomes, Concanamycin F prevents the acidification of these organelles, which is essential for the activity of lysosomal hydrolases involved in degradation pathways.[2]

-

Disruption of Autophagy: Autophagy is a cellular process for degrading and recycling cellular components, which relies on the fusion of autophagosomes with lysosomes. By inhibiting lysosomal function, concanamycins block the final steps of autophagy.

-

Impairment of Intracellular Trafficking: The proper functioning of the Golgi apparatus and endosomes is dependent on the pH gradients maintained by V-ATPases. Inhibition by concanamycins can lead to swelling of the Golgi and disruption of protein trafficking.[7]

-

Induction of Apoptosis: In several cell lines, the disruption of cellular homeostasis caused by V-ATPase inhibition can trigger programmed cell death, or apoptosis.[6][8]

The following diagram illustrates the mechanism of action of Concanamycin F.

References

- 1. concanamycin F - Wikidata [wikidata.org]

- 2. Isolation, characterization and biological activities of concanamycins as inhibitors of lysosomal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. bioaustralis.com [bioaustralis.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Concanamycin A | Cell Signaling Technology [cellsignal.com]

The Biological Activity of Concanamycin Analogues: A Technical Guide for Researchers

An in-depth exploration of the mechanism of action, structure-activity relationships, and cellular effects of Concanamycin analogues, potent inhibitors of vacuolar-type H+-ATPase (V-ATPase).

This technical guide provides a comprehensive overview of the biological activities of Concanamycin A and its analogues. It is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, and pharmacology. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways affected by these macrolide antibiotics.

Introduction: Concanamycins as Potent V-ATPase Inhibitors

Concanamycins are a class of macrolide antibiotics produced by Streptomyces species. The most extensively studied member, Concanamycin A, is a highly specific and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus. This acidification is crucial for a multitude of cellular processes, such as protein degradation, receptor recycling, and autophagy. By disrupting this fundamental process, Concanamycins exert a wide range of biological effects, including cytotoxicity, induction of apoptosis, and modulation of autophagy, making them valuable research tools and potential therapeutic agents.

Quantitative Biological Activity of Concanamycin Analogues

The biological activity of Concanamycin analogues is primarily attributed to their potent inhibition of V-ATPase. The following table summarizes the available quantitative data on the V-ATPase inhibitory activity and other biological effects of various Concanamycin analogues.

| Analogue | Target | IC50 (nM) | Cell Line/System | Comments | Reference(s) |

| Concanamycin A | Yeast V-type H+-ATPase | 9.2 | Yeast | Highly selective over F-type and P-type ATPases. | |

| Tobacco Hornworm V-ATPase | 10 | Manduca sexta midgut | |||

| Rat Liver Lysosomes (Acidification) | 0.061 | Rat Liver | Potent inhibition of lysosomal acidification. | ||

| Concanamycin B | V-ATPase | - | - | Specific V-ATPase inhibitor. | |

| HIV-1 Nef-mediated MHC-I downregulation | 1.2 | Primary T cells | Differs from Concanamycin A by a methyl group instead of an ethyl group at C-8. Almost 10-fold less potent than Concanamycin A in this assay. | ||

| Concanamycin C | HIV-1 Nef-mediated MHC-I downregulation | - | Primary T cells | Lacks the 4'-carbamoyl group on the β-D-rhamnose. | |

| Concanamycin F | HIV-1 Nef-mediated MHC-I downregulation | 1.6 | Primary T cells | Aglycone derivative of Concanamycin A, lacking the 4'-carbamoyl-β-D-rhamnose. Less potent than Concanamycin A. | |

| FD-891 | CTL-mediated cytotoxicity | - | Cytotoxic T Lymphocytes | Blocks both perforin- and FasL-dependent cytotoxicity by inhibiting CTL-target conjugate formation. Does not significantly inhibit vacuolar acidification. |

Note: A dash (-) indicates that specific quantitative data for V-ATPase IC50 was not available in the cited literature, although the compound was identified as a V-ATPase inhibitor.

Structure-Activity Relationships (SAR)

The structural features of the Concanamycin molecule are critical for its biological activity. Key SAR findings include:

-

The 18-membered Macrolide Ring and 6-membered Hemiketal Ring: These core structures are essential for the inhibitory effects on V-ATPase activity and lysosomal acidification.

-

The C-8 Position: The substitution at the C-8 position influences potency. Concanamycin A, with an ethyl group at C-8, is approximately 10-fold more potent in inhibiting HIV-1 Nef activity than Concanamycin B, which has a methyl group at this position.

-

The Carbohydrate Moiety: While the carbohydrate residue is not essential for V-ATPase inhibition, its modification can impact other biological activities. For instance, the absence of the 4'-carbamoyl group on the β-D-rhamnose in Concanamycin C and the complete removal of the sugar moiety in Concanamycin F reduce the potency of HIV-1 Nef inhibition compared to Concanamycin A.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Concanamycin analogues are provided below.

V-ATPase Inhibition Assay (ACMA Fluorescence Quenching)

This assay measures the proton-pumping activity of V-ATPase by monitoring the fluorescence quenching of 9-amino-6-chloro-2-methoxyacridine (ACMA), a pH-sensitive fluorescent probe.

Materials:

-

V-ATPase-enriched membrane vesicles (e.g., from yeast vacuoles or insect midgut)

-

Assay Buffer: 0.5 mM MOPS, 100 mM KCl, 2 mM MgCl₂, pH 7.3

-

ACMA stock solution (in DMSO)

-

ATP stock solution (in assay buffer, pH 7.3)

-

Valinomycin stock solution (in DMSO)

-

Protonophore (e.g., CCCP or FCCP) for dissipating the proton gradient

-

Concanamycin analogue stock solutions (in DMSO)

-

Fluorometer

Procedure:

-

Prepare the reaction mixture in a fluorometer cuvette by adding the assay buffer, ACMA (final concentration ~0.9 µM), and valinomycin (final concentration ~5.0 nM) to the V-ATPase-enriched membrane vesicles.

-

Incubate the mixture for a few minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.

-

To test the inhibitory effect of Concanamycin analogues, pre-incubate the membrane vesicles with varying concentrations of the compounds for a defined period before initiating the reaction.

-

Initiate proton pumping by adding ATP to a final concentration of approximately 1.2 mM.

-

Monitor the decrease in ACMA fluorescence over time at an excitation wavelength of ~410 nm and an emission wavelength of ~490 nm. The rate of fluorescence quenching is proportional to the V-ATPase activity.

-

At the end of the measurement, add a protonophore to dissipate the proton gradient, which should result in the recovery of fluorescence, confirming that the quenching was due to a pH gradient.

-

Calculate the initial rate of fluorescence quenching for each concentration of the inhibitor and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Concanamycin analogue stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of the Concanamycin analogues. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

After the incubation with MTT, carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the rate of autophagic degradation (autophagic flux) by monitoring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein that is incorporated into autophagosomes and subsequently degraded in lysosomes.

Materials:

-

Target cell line

-

Complete cell culture medium

-

Concanamycin A (as an autophagy inhibitor)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat them with the experimental compound for the desired time.

-

For each experimental condition, have two parallel samples: one treated with the compound alone and another co-treated with the compound and a late-stage autophagy inhibitor like Concanamycin A (typically at a concentration that completely blocks lysosomal degradation, e.g., 100 nM, for the last 2-4 hours of the treatment).

-

After treatment, wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate it with the primary anti-LC3 antibody.

-

Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensity of LC3-II. Autophagic flux is determined by the difference in the amount of LC3-II between the samples with and without the autophagy inhibitor. An increase in this difference indicates an induction of autophagic flux.

Signaling Pathways Affected by Concanamycins

Inhibition of V-ATPase by Concanamycin analogues disrupts cellular homeostasis and impacts several key signaling pathways.

Induction of Apoptosis

By inhibiting lysosomal acidification, Concanamycins can induce cellular stress, leading to the activation of apoptotic pathways. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The accumulation of undigested cellular components and the disruption of pH-dependent signaling events can trigger the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, leading to the activation of caspases and subsequent cell death.

Figure 1. Concanamycin-induced intrinsic apoptosis pathway.

Modulation of Autophagy

Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases. Concanamycins, by inhibiting V-ATPase and preventing lysosomal acidification, block the final step of autophagy. This leads to an accumulation of autophagosomes and a blockage of the autophagic flux. This property makes Concanamycins invaluable tools for studying the dynamics of autophagy.

Figure 2. Inhibition of autophagic flux by Concanamycins.

Impact on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. V-ATPase activity has been linked to the activation of this pathway. By inhibiting V-ATPase, Concanamycins can indirectly modulate mTOR signaling. For instance, the disruption of lysosomal function and amino acid sensing, which are dependent on V-ATPase activity, can lead to the inhibition of mTORC1, a key component of the mTOR pathway. This can result in the suppression of protein synthesis and cell growth.

Figure 3. Concanamycin's impact on the PI3K/Akt/mTOR pathway.

Conclusion

Concanamycin analogues represent a powerful class of V-ATPase inhibitors with diverse and significant biological activities. Their ability to potently and specifically disrupt cellular acidification makes them indispensable tools for investigating fundamental cellular processes such as apoptosis and autophagy. The structure-activity relationships of these compounds provide a basis for the design of novel analogues with improved potency and selectivity. The detailed experimental protocols and an understanding of the affected signaling pathways outlined in this guide will aid researchers in effectively utilizing Concanamycin analogues in their studies and in the development of new therapeutic strategies targeting V-ATPase-dependent pathologies. Further research into the quantitative biological activities of a broader range of natural and synthetic Concanamycin analogues is warranted to fully explore their therapeutic potential.

Unveiling the Molecular Target of Concanamycin F: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin F, a member of the plecomacrolide family of antibiotics, has garnered significant interest within the scientific community for its potent biological activities.[1] This technical guide provides a comprehensive overview of the molecular target identification of Concanamycin F, focusing on its primary interaction with the Vacuolar-type H+-ATPase (V-ATPase). The guide details the experimental methodologies used to identify and validate this target, presents quantitative data on its inhibitory effects, and visualizes the key signaling pathways affected by its mechanism of action.

Core Molecular Target: Vacuolar-type H+-ATPase (V-ATPase)

The primary molecular target of Concanamycin F is the Vacuolar-type H+-ATPase (V-ATPase), a multi-subunit enzyme responsible for proton translocation across membranes.[1][2][3][4] V-ATPases are crucial for the acidification of various intracellular compartments, including lysosomes, endosomes, and the Golgi apparatus, as well as for regulating extracellular pH in specialized cells.[1][3]

Concanamycin F exhibits high specificity and potency as a V-ATPase inhibitor.[1][2][5] It binds to the c-subunit of the membrane-integral V₀ domain of the V-ATPase complex.[6] This interaction is thought to prevent the rotation of the c-ring, which is essential for proton translocation, thereby inhibiting the pump's activity.[7]

Quantitative Data: Inhibitory Activity of Concanamycin F

The inhibitory potency of Concanamycin F against different types of ATPases highlights its specificity for V-type ATPases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values.

| ATPase Type | Target/Source | Concanamycin F IC₅₀ (nM) |

| V-type H+-ATPase | Yeast Vacuolar Membranes | 9.2[2][5] |

| Tobacco Hornworm Midgut | ~10[6] | |

| F-type H+-ATPase | Yeast Mitochondria | > 20,000[2][5] |

| P-type H+-ATPase | Yeast Plasma Membrane | > 20,000[2][5] |

| P-type Na+,K+-ATPase | Porcine | > 20,000[2][5] |

Experimental Protocols for Target Identification and Validation

The identification of V-ATPase as the molecular target of Concanamycin F has been elucidated through a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

V-ATPase Activity Assay (Colorimetric - Malachite Green Assay)

This assay quantifies the enzymatic activity of V-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The Malachite Green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

-

Purified or enriched V-ATPase membrane fractions

-

Concanamycin F

-

ATP (low phosphate)

-

Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 50 mM KCl)

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green in water

-

Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl

-

Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v).

-

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare V-ATPase: Dilute the purified V-ATPase preparation in ice-cold Assay Buffer to the desired concentration.

-

Inhibitor Treatment: Pre-incubate the V-ATPase preparation with varying concentrations of Concanamycin F (or DMSO as a vehicle control) for 15-30 minutes at room temperature.

-

Initiate Reaction: Add ATP to a final concentration of 1-5 mM to start the reaction. Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding the Malachite Green Working Reagent.

-

Color Development: Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measurement: Read the absorbance at 620-650 nm using a microplate reader.

-

Quantification: Determine the amount of Pi released by comparing the absorbance values to a standard curve generated using the Phosphate Standard. Calculate the percent inhibition at each Concanamycin F concentration to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8][9][10] For a membrane protein like V-ATPase, modifications to the standard CETSA protocol are necessary.[1]

Materials:

-

Intact cells expressing the target V-ATPase

-

Concanamycin F

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer with detergent (e.g., RIPA buffer) and protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to a V-ATPase subunit

Procedure:

-

Cell Treatment: Treat intact cells with Concanamycin F or vehicle (DMSO) for a specific duration.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

Cell Lysis: Lyse the cells by adding Lysis Buffer and incubating on ice. The inclusion of a detergent is crucial for solubilizing membrane proteins.

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet aggregated proteins.

-

Protein Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the V-ATPase subunit by SDS-PAGE and Western blotting.

-

Data Analysis: Quantify the band intensities at each temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Concanamycin F indicates target engagement.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is used to identify the binding partners of a small molecule. A derivative of the small molecule is immobilized on a solid support to "pull down" its interacting proteins from a cell lysate.

Materials:

-

Concanamycin F derivative with a linker for immobilization (e.g., biotinylated Concanamycin F)

-

Streptavidin-coated beads (or other affinity matrix)

-

Cell lysate

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Probe Immobilization: Incubate the biotinylated Concanamycin F with streptavidin-coated beads to immobilize the probe.

-

Affinity Capture: Incubate the immobilized probe with cell lysate to allow for binding of target proteins. A control experiment with beads lacking the probe or competition with excess free Concanamycin F should be performed in parallel.

-

Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, low pH, or a denaturant).

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the Concanamycin F probe with the control experiments. Proteins that are specifically and significantly enriched in the probe sample are potential targets.

Visualization of Affected Signaling Pathways

Inhibition of V-ATPase by Concanamycin F has profound effects on several cellular processes that rely on acidified compartments. The following diagrams, generated using the DOT language for Graphviz, illustrate the key affected signaling pathways.

Inhibition of Autophagy

Concanamycin F blocks the final step of autophagy by preventing the fusion of autophagosomes with lysosomes. This is due to the inhibition of lysosomal acidification, which is essential for the activity of lysosomal hydrolases that degrade the contents of the autophagosome.

Disruption of Endosomal Trafficking

The proper functioning of the endocytic pathway relies on the progressive acidification of endosomes, which facilitates ligand-receptor dissociation, receptor recycling, and the maturation of endosomes into lysosomes. Concanamycin F disrupts this process by inhibiting V-ATPase-mediated acidification.

Experimental Workflow for Target Identification

The following diagram outlines the logical workflow for identifying and validating the molecular target of a bioactive compound like Concanamycin F.

Conclusion

The identification of the V-ATPase as the primary molecular target of Concanamycin F has been a significant advancement in understanding its mechanism of action. This in-depth technical guide has provided a detailed overview of the experimental approaches used for its target identification and validation, along with quantitative data and visualizations of the affected cellular pathways. This information serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of V-ATPase inhibitors.

References

- 1. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Malachite green ATPase assay [bio-protocol.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Selective inhibitor of endosomal trafficking pathways exploited by multiple toxins and viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.novusbio.com [resources.novusbio.com]

- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A reversible autophagy inhibitor blocks autophagosome–lysosome fusion by preventing Stx17 loading onto autophagosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

An In-depth Technical Guide to the Early Research of Concanamycin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and Isolation

Concanamycin F was first isolated from the mycelium of Streptomyces sp. A1509, alongside other analogues such as Concanamycins D, E, and G. The isolation process typically involves solvent extraction from the microbial culture, followed by purification using silica gel column chromatography and high-performance liquid chromatography (HPLC). Structurally, Concanamycin F is an 18-membered macrolide lactone, and it is also known as concanolide A, the aglycon of Concanamycin A. Its complete chemical structure and stereochemistry have been confirmed through total synthesis.

Core Mechanism of Action: V-ATPase Inhibition

The primary molecular target of Concanamycin F is the vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, Concanamycin F disrupts the pH gradient across these organellar membranes, leading to a cascade of downstream cellular effects.

Quantitative Data on V-ATPase Inhibition

While specific kinetic data for Concanamycin F is less abundant in early literature, extensive research on the closely related Concanamycin A provides valuable insights. The inhibitory potency of these macrolides is significant, with IC50 and Ki values in the nanomolar range.

| Compound | Target | IC50 Value | Ki Value | Organism/System | Reference |

| Concanamycin A | V-type H+-ATPase | 9.2 nM | - | Yeast | |

| Concanamycin A | V-type H+-ATPase | 10 nM | - | Manduca sexta | |

| Concanamycin F | V-type H+-ATPase | - | 0.02 nM | - | |

| Concanamycin A | F-type H+-ATPase | > 20,000 nM | - | - | |

| Concanamycin A | P-type H+-ATPase | > 20,000 nM | - | - | |

| Concanamycin A | P-type Na+,K+-ATPase | > 20,000 nM | - | Porcine |

Key Biological Effects and Experimental Protocols

The inhibition of V-ATPase by Concanamycin F leads to several significant biological consequences, including the disruption of lysosomal function, induction of apoptosis, and modulation of autophagy.

Inhibition of Lysosomal Acidification

A direct consequence of V-ATPase inhibition is the failure to maintain the acidic lumen of lysosomes. This can be experimentally verified using acidotropic fluorescent probes.

-

Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) in a 96-well plate or on glass coverslips and culture overnight.

-

Fluorescent Probe Loading: Incubate the cells with a fluorescent pH indicator dye such as LysoTracker Red DND-99 (50-75 nM) or Acridine Orange (5 µg/mL) for 30-60 minutes at 37°C.

-

Treatment: Replace the dye-containing medium with fresh medium containing various concentrations of Concanamycin F or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a desired period (e.g., 1-4 hours).

-

Imaging: Visualize the cells using a fluorescence microscope. A decrease in the fluorescence intensity of the probe within lysosomes indicates an increase in lysosomal pH.

-

Quantification: For quantitative analysis, use a microplate reader to measure the fluorescence intensity of the entire well.

Cytotoxicity and Apoptosis Induction

Concanamycin F exhibits cytotoxic effects against various cell lines. This is often linked to the induction of apoptosis, a form of programmed cell death.

-

Cell Plating: Seed cells (e.g., HMEC-1 or various cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Concanamycin F (e.g., 1 nM to 10 µM) and a vehicle control for 24-72 hours.

-

MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Cell Treatment: Treat cells with Concanamycin F at concentrations known to induce cytotoxicity.

-

Lysate Preparation: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.

Modulation of Autophagy

By neutralizing the lysosomal pH, Concanamycin F can block the final degradation step of autophagy, leading to the accumulation of autophagosomes.

-

Cell Transfection (Optional): For enhanced visualization, transfect cells with a plasmid encoding a fluorescently tagged autophagy marker, such as GFP-LC3.

-

Treatment: Treat the cells with Concanamycin F (e.g., 10-100 nM) for a specified time to induce the accumulation of autophagosomes. A positive control, such as starvation (culturing in nutrient-deprived medium), can be used.

-

Immunofluorescence (for endogenous LC3):

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with 1% BSA.

-

Incubate with a primary antibody against LC3.

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Imaging: Visualize the cells using a fluorescence microscope. An increase in the number of punctate structures (representing autophagosomes) per cell indicates an accumulation of autophagosomes.

Signaling Pathways and Experimental Workflows

The biological effects of Concanamycin F are mediated through its impact on critical cellular signaling pathways. The following diagrams illustrate the mechanism of action and experimental workflows.

Caption: Mechanism of V-ATPase inhibition by Concanamycin F.

Caption: Experimental workflow for assessing cytotoxicity.

Caption: Impact of Concanamycin F on the autophagy pathway.

Conclusion

The early research on Concanamycin F has established it as a potent and highly specific inhibitor of V-ATPase. This mechanism of action underlies its diverse biological effects, including the disruption of lysosomal function, induction of apoptosis, and modulation of autophagy. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of Concanamycin F and related compounds in various diseases, including cancer and viral infections. As a valuable tool for cell biology research, Concanamycin F continues to aid in the elucidation of the critical roles of V-ATPase in cellular homeostasis and disease.

Methodological & Application

Concanamycin F: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin F, a member of the plecomacrolide class of antibiotics, is a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.[1][3] By inhibiting V-ATPase, Concanamycin F disrupts the pH gradient across these organellar membranes, leading to a cascade of cellular effects. This makes it an invaluable tool for studying various cellular processes, including autophagy, apoptosis, and endosomal trafficking. These application notes provide detailed protocols for utilizing Concanamycin F in cell culture experiments to investigate its effects on these fundamental biological pathways.

Mechanism of Action

Concanamycin F exerts its biological effects primarily through the inhibition of V-ATPase. This enzyme complex is crucial for maintaining the acidic environment within lysosomes, which is essential for the activity of lysosomal hydrolases that degrade cellular waste and pathogens. Inhibition of V-ATPase by Concanamycin F leads to an increase in lysosomal pH, thereby impairing lysosomal degradative capacity.

A major consequence of V-ATPase inhibition is the blockade of the fusion between autophagosomes and lysosomes.[4] Autophagy is a cellular recycling process where damaged organelles and protein aggregates are sequestered into double-membraned vesicles called autophagosomes. The fusion of autophagosomes with lysosomes forms autolysosomes, where the engulfed material is degraded. Concanamycin F prevents this fusion, leading to an accumulation of autophagosomes.[4]

Applications in Cell Culture

-

Autophagy Research: Concanamycin F is widely used to study autophagic flux. By blocking the final degradation step, it allows for the accumulation of autophagosomes, which can be quantified to measure the rate of autophagy.

-

Apoptosis Studies: In several cell lines, treatment with Concanamycin F has been shown to induce apoptosis, or programmed cell death.[3][5] This can be assessed by measuring markers of apoptosis such as caspase activation and DNA fragmentation.

-

Cytotoxicity Assays: The ability of Concanamycin F to induce cell death makes it a subject of interest in cancer research. Cytotoxicity assays are employed to determine the concentration-dependent effects of Concanamycin F on cell viability.

-

Endosomal Trafficking: The proper functioning of the endo-lysosomal pathway is dependent on the acidic environment of these organelles. Concanamycin F can be used to investigate the role of V-ATPase in processes such as endocytosis and receptor recycling.

Quantitative Data Summary

The effective concentration of Concanamycin F can vary significantly depending on the cell type and the specific application. The following table summarizes reported concentration ranges and IC50 values.

| Application | Cell Line(s) | Effective Concentration Range | IC50 Value | Reference(s) |

| V-ATPase Inhibition | Rat liver lysosomes | 0.01 nM - 1 nM | 0.061 nM | [6] |

| Autophagy Inhibition | Tobacco BY-2 cells, various mammalian cell lines | 10 nM - 1 µM | Not specified | [4] |

| Apoptosis Induction | Oral squamous cell carcinoma (OSCC) cell lines | Low-concentration (not specified) | Not specified | [1] |

| Cytotoxicity | Various cancer cell lines | 3 nM - 1 µM | Varies by cell line | [7] |

| Inhibition of NO production | LPS-induced elicited peritoneal macrophages | 3 - 50 nM | Not specified | [6] |

Experimental Protocols

Preparation of Concanamycin F Stock Solution

Materials:

-

Concanamycin F powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Concanamycin F is soluble in DMSO.[8] To prepare a stock solution (e.g., 20 µM), reconstitute the lyophilized powder in the appropriate volume of DMSO. For example, to make a 20 µM stock from 20 µg of powder (Molecular Weight: ~866 g/mol ), dissolve it in 1.15 mL of DMSO.[3]

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

Protocol for Autophagy Assay

This protocol describes the use of Concanamycin F to measure autophagic flux by monitoring the accumulation of the autophagosome marker LC3-II via Western blotting.

Materials:

-

Cells of interest cultured in appropriate media

-

Concanamycin F stock solution

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibody against LC3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment:

-

Treat cells with the desired concentration of Concanamycin F (e.g., 10-100 nM) for a specified period (e.g., 2-6 hours).

-

Include appropriate controls:

-

Untreated cells (vehicle control, e.g., DMSO).

-

Cells treated with an autophagy inducer (e.g., starvation or rapamycin) in the presence and absence of Concanamycin F.

-

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against LC3.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis:

-

Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of Concanamycin F indicates an increase in autophagic flux.

-

Protocol for Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of Concanamycin F using a DNA-binding dye that stains dead cells.

Materials:

-

Cells of interest cultured in appropriate media

-

Concanamycin F stock solution

-

96-well clear-bottom black plates

-

Cell viability dye (e.g., Propidium Iodide, SYTOX™ Green)

-

Hoechst 33342 (for total cell staining)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of Concanamycin F in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Concanamycin F (e.g., 1 nM to 1 µM).

-

Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

Staining:

-

Add the cell-impermeant DNA dye (e.g., Propidium Iodide) and the cell-permeant Hoechst 33342 dye to each well according to the manufacturer's instructions.

-

Incubate for the recommended time, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths for each dye.

-

Alternatively, capture images using a fluorescence microscope.

-

-

Analysis:

-

Calculate the percentage of dead cells by dividing the fluorescence intensity of the dead cell dye by the fluorescence intensity of the total cell dye.

-

Plot the percentage of cell viability against the log of the Concanamycin F concentration to determine the IC50 value.

-

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of Concanamycin F action.

Caption: General experimental workflow.

References

- 1. glpbio.com [glpbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Concanamycin A | Cell Signaling Technology [cellsignal.com]

- 4. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor concanamycin A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Determining the Optimal Working Concentration of Concanamycin F: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanamycin F, a member of the concanamycin family of macrolide antibiotics, is a highly specific and potent inhibitor of vacuolar-type H+-ATPase (V-ATPase). V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus. By inhibiting V-ATPase, Concanamycin F disrupts the pH gradient across these organellar membranes, thereby interfering with a multitude of cellular processes including protein degradation, autophagy, endocytosis, and signaling pathways.

These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of Concanamycin F for their specific experimental needs. This document outlines the key biological effects of Concanamycin F, summarizes its effective concentrations in various assays, and provides detailed protocols for essential experiments.

Mechanism of Action

Concanamycin F exerts its biological effects primarily through the inhibition of V-ATPase. This inhibition leads to an increase in the pH of acidic organelles, which in turn can:

-

Inhibit Autophagy: The fusion of autophagosomes with lysosomes and the subsequent degradation of their contents are pH-dependent processes. By neutralizing lysosomal pH, Concanamycin F effectively blocks the final stages of autophagy, leading to an accumulation of autophagosomes.

-

Induce Apoptosis: Disruption of lysosomal function and cellular homeostasis by Concanamycin F can trigger programmed cell death, or apoptosis, in various cell types.

-

Modulate Signaling Pathways: The activity of signaling molecules localized to endosomes and lysosomes can be affected by changes in pH. V-ATPase inhibition has been shown to impact pathways such as the mTOR signaling cascade, a central regulator of cell growth and autophagy.

Data Presentation: Effective Concentrations of Concanamycin F

The optimal working concentration of Concanamycin F is highly dependent on the cell type, assay duration, and the specific biological question being addressed. The following table summarizes reported effective concentrations and IC50 values from various studies. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

| Cell Line/System | Assay | Effective Concentration / IC50 | Reference(s) |

| Yeast V-type H+-ATPase | Enzyme Inhibition | 9.2 nM | |

| Rat Liver Lysosomes | Acidification Inhibition | IC50 = 0.061 nM | |

| HMEC-1 | Proliferation Inhibition | Concentration-dependent | |

| CD8+ Cytotoxic T Lymphocytes | Induction of Cell Death | 100 nM | |

| Oral Squamous Carcinoma Cells | Induction of Apoptosis | Low-concentration | |

| Prostate Cancer Cell Line C4-2B | Invasion Inhibition | Reduced invasion by 80% | |

| Chlamydomonas reinhardtii | Autophagy Inhibition | 0.1 µM |

Note: "Concanamycin A" is often used in the literature and is considered to be functionally analogous to Concanamycin F for the purposes of these general protocols.

Experimental Protocols

Determining Cytotoxicity using the MTT Assay

This protocol is designed to determine the concentration range of Concanamycin F that is cytotoxic to a specific cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Concanamycin F stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Concanamycin F in complete culture medium. Remove the old medium from the cells and add the different concentrations of Concanamycin F. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Concanamycin F concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the detection and quantification of apoptotic and necrotic cells following treatment with Concanamycin F.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Cells treated with Concanamycin F

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of Concanamycin F for the appropriate duration. Include positive and negative controls.

-

Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic method.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Monitoring Autophagy by LC3 Western Blotting

This protocol is used to assess the effect of Concanamycin F on autophagy by detecting the conversion of LC3-I to LC3-II.

Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key marker of autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes. An increase in the amount of LC3-II is indicative of an increase in the number of autophagosomes. Concanamycin F blocks the degradation of autophagosomes, leading to an accumulation of LC3-II, which can be detected by Western blotting. This is often referred to as an autophagic flux assay.

Materials:

-

Cells treated with Concanamycin F

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against LC3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting and imaging equipment

Procedure:

-

Cell Treatment: Treat cells with Concanamycin F for the desired time. It is recommended to include a positive control for autophagy induction (e.g., starvation) and a vehicle control. To measure autophagic flux, compare samples treated with an autophagy inducer alone to samples treated with the inducer plus Concanamycin F.

-

Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of Concanamycin F indicates an inhibition of autophagic flux.

Mandatory Visualizations

Signaling Pathway of Concanamycin F Action

Caption: Mechanism of Concanamycin F action.

Experimental Workflow for Determining Optimal Concentration

Caption: Workflow for optimal concentration determination.

Logical Relationship of Concanamycin F's Effects

Caption: Cellular consequences of Concanamycin F.

Application Notes: Concanamycin F as a Tool for Investigating pH Homeostasis in Yeast

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the budding yeast Saccharomyces cerevisiae, the maintenance of intracellular pH homeostasis is critical for a multitude of cellular functions, including enzyme activity, nutrient transport, and cell viability.[1] This delicate balance is primarily managed by two key proton pumps: the plasma membrane H+-ATPase (Pma1p), which extrudes protons from the cell, and the vacuolar H+-ATPase (V-ATPase), which pumps protons into the lumen of various organelles.[1][2] The V-ATPase is a multi-subunit enzyme complex that plays a central role in acidifying the vacuole, Golgi apparatus, and endosomes.[2][3] This acidification is essential for processes like protein sorting, ion and metabolite transport, and zymogen activation.[2]

Concanamycin F, a member of the plecomacrolide class of macrolide antibiotics, is a highly potent and specific inhibitor of V-ATPases.[3][4] Unlike genetic knockouts (e.g., vma mutants) which result in a chronic loss of V-ATPase activity and may trigger compensatory mechanisms, Concanamycin F allows for the acute inhibition of the pump.[2] This makes it an invaluable pharmacological tool for researchers to study the immediate effects of V-ATPase disruption on vacuolar and cytosolic pH homeostasis, as well as downstream cellular processes.[2] These application notes provide detailed protocols and data on the use of Concanamycin F to dissect the intricate mechanisms of pH regulation in yeast.

Mechanism of Action of Concanamycin F

Concanamycin F exerts its inhibitory effect by binding with high affinity to the membrane-embedded V-domain of the V-ATPase complex, specifically targeting the proteolipid subunit c.[5][6][7] This binding event physically obstructs the rotation of the c-subunit ring, which is essential for proton translocation across the membrane.[7] By preventing this rotation, Concanamycin F effectively stalls the pump, halting the movement of H+ ions from the cytosol into the vacuolar lumen and leading to a rapid increase in the pH of the vacuole and other affected organelles.[2][8]

Data Presentation

The acute application of Concanamycin F significantly impacts both vacuolar and cytosolic pH in wild-type yeast cells, effectively phenocopying the defects observed in vma mutants.[2]

Table 1: Effect of Concanamycin A (1 µM) on Vacuolar and Cytosolic pH

Data summarized from Martínez-Muñoz & Kane (2008). Wild-type cells were treated with 1 µM Concanamycin A or DMSO (control) for 30 minutes before measurements.[2][9]

| Compartment | Condition | Control (DMSO) pH | Concanamycin A (1 µM) pH |

| Vacuole | No Addition | ~6.2 | ~6.5 |

| + 50 mM Glucose | ~5.8 | ~6.5 | |

| + 50 mM KCl | ~6.4 | ~6.6 | |

| Cytosol | No Addition | ~7.4 | ~7.1 |

| + 50 mM Glucose | ~7.7 | ~7.3 | |

| + 50 mM KCl | ~7.8 | ~7.4 |

Key Observations:

-

Concanamycin A abolishes the glucose-induced acidification of the vacuole.[2]

-

Treatment with the inhibitor results in a consistently lower cytosolic pH compared to control cells under all tested conditions.[2]

Table 2: Dose-Dependent Effect of Concanamycin A on V-ATPase Disassembly

In yeast, V-ATPase activity is regulated by the reversible disassembly of its V₁ and Vₒ subcomplexes, with disassembly triggered by glucose deprivation.[10] Data summarized from Parra & Kane (1998).[10]

| Concanamycin A Conc. | V₁Vₒ Complex Disassembly (%) upon Glucose Deprivation |

| 0 µM (Control) | ~75% |

| 0.3 µM | Slightly Reduced |

| 1 µM | ~25% |

Key Observation:

-

Concanamycin A partially inhibits the disassembly of the V-ATPase complex in response to glucose deprivation in a dose-dependent manner.[10]

Experimental Protocols

This section provides a detailed methodology for measuring changes in vacuolar and cytosolic pH in S. cerevisiae following acute inhibition of V-ATPase with Concanamycin F. The protocol is adapted from established methods using the pH-sensitive fluorescent dye BCECF-AM.[2][11][12]

Protocol 1: Measurement of Vacuolar and Cytosolic pH Changes

Materials:

-

Saccharomyces cerevisiae wild-type strain

-

YEPD Medium (1% Yeast Extract, 2% Peptone, 2% Dextrose), buffered to pH 5.0

-

YEP Medium (1% Yeast Extract, 2% Peptone)

-

Concanamycin F (Stock solution in DMSO)

-

DMSO (Vehicle control)

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester)

-

1 M MES buffer, pH 5.0

-

Titrating base (e.g., TEA - triethanolamine)

-

Glucose (e.g., 2 M stock)

-

KCl (e.g., 2 M stock)

-

Fluorimeter with dual excitation capabilities and a stirred, temperature-controlled cuvette holder

Methodology:

-

Cell Growth: Inoculate wild-type yeast in YEPD medium buffered to pH 5.0 and grow overnight with shaking at 30°C to mid-log phase (A₆₀₀ ≈ 0.4-0.8).[2]

-

Harvesting: Collect cells by centrifugation (e.g., 3,000 x g for 5 minutes). Discard the supernatant.

-

Dye Loading: Resuspend approximately 100 mg of the cell pellet in 100 µL of fresh YEPD, pH 5.0. Add BCECF-AM to a final concentration of 50 µM. Incubate for 30 minutes at 30°C with vigorous shaking.[2][12] Note: BCECF-AM preferentially localizes to the vacuole in yeast, but can also be used to measure cytosolic pH under different loading conditions or with specific yeast strains.[11]

-

Washing: After incubation, wash the cells 2-3 times with YEP medium (pH 5.0) to remove excess external dye. Resuspend the final cell pellet in the same medium.[2]

-

Inhibitor Incubation: Divide the cell suspension into two aliquots. To the "treatment" tube, add Concanamycin F to a final concentration of 1 µM. To the "control" tube, add an equivalent volume of DMSO. Incubate both tubes for 30 minutes at 30°C.[2][9]

-

pH Measurement: a. Prepare the assay buffer: 2 mL of 1 mM MES, adjusted to pH 5.0 with TEA, in a fluorimeter cuvette.[2] b. Add 25 µL of the treated or control cell suspension to the cuvette. The suspension should be stirred continuously and maintained at 30°C.[2][9] c. Record the baseline fluorescence ratio by measuring emission at 535 nm while alternating excitation between 490 nm and 450 nm.[2] d. To observe the effects of metabolic activation, add glucose to a final concentration of 50 mM and record the new steady-state fluorescence ratio.[2][9] e. Subsequently, add KCl to a final concentration of 50 mM and record the final fluorescence ratio.[2][9]

-

Calibration: To convert fluorescence ratios to absolute pH values, a calibration curve must be generated. This typically involves treating dye-loaded cells with agents that equilibrate intracellular and extracellular pH (e.g., digitonin or nigericin) across a range of buffer pH values.

-

Data Analysis: Use the calibration curve to convert the measured fluorescence ratios from step 6 into vacuolar/cytosolic pH values for each condition (baseline, +glucose, +KCl) for both control and Concanamycin F-treated cells.

Signaling Pathways and Broader Implications

The V-ATPase does not operate in isolation; its activity is intricately linked to major cellular signaling networks. In yeast, V-ATPase activity is regulated by glucose availability, in part through the Ras/PKA pathway.[13] Glucose addition promotes the rapid reassembly and activation of the V-ATPase, leading to vacuolar acidification.[12][13] This V-ATPase-mediated proton pumping, in turn, contributes to cytosolic alkalinization, which is a key event in glucose signaling.[2] By inhibiting the V-ATPase, Concanamycin F uncouples glucose sensing from changes in organellar and cytosolic pH, providing a powerful method to investigate the role of pH as a second messenger in these pathways.

References

- 1. Coordinate responses to alkaline pH stress in budding yeast [microbialcell.com]

- 2. Vacuolar and Plasma Membrane Proton Pumps Collaborate to Achieve Cytosolic pH Homeostasis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bafilomycins and concanamycins as inhibitors of V-ATPases and P-ATPases | Journal of Experimental Biology | The Company of Biologists [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural and Functional Separation of the N- and C-terminal Domains of the Yeast V-ATPase Subunit H - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concanamycin A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The bafilomycin/concanamycin binding site in subunit c of the V-ATPases from Neurospora crassa and Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of Vacuolar and Cytosolic pH In Vivo in Yeast Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]